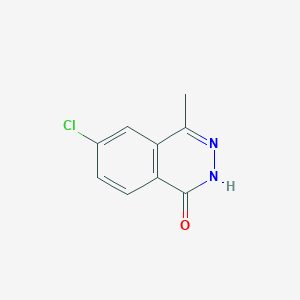

6-Chloro-4-methyl-1(2H)-phthalazinone

CAS No.:

Cat. No.: VC13708865

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O |

|---|---|

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 6-chloro-4-methyl-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | UNIGVHVDXCLPTB-UHFFFAOYSA-N |

| SMILES | CC1=NNC(=O)C2=C1C=C(C=C2)Cl |

| Canonical SMILES | CC1=NNC(=O)C2=C1C=C(C=C2)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

6-Chloro-4-methyl-1(2H)-phthalazinone features a planar bicyclic structure with the following key properties:

The compound’s stability arises from intramolecular hydrogen bonding between the carbonyl oxygen and the NH group, as evidenced by its crystalline structure. The chlorine atom at position 6 and methyl group at position 4 contribute to its electronic and steric profiles, influencing reactivity and biological interactions .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.3–7.7 (m, 3H, aromatic), 10.5 (s, 1H, NH) .

-

IR (KBr): Peaks at 3296 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=N) .

-

Mass Spectrometry: Molecular ion peak at m/z 276 (M⁺), with fragmentation patterns consistent with chlorine loss .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves cyclocondensation of hydrazine derivatives with substituted phthalic acid precursors. A typical procedure includes:

-

Starting Material: 2-Acetylbenzoic acid (10) reacted with hydrazine hydrate in ethanol under reflux .

-

Cyclization: Formation of the phthalazinone core at 80–100°C for 3–5 hours, yielding 6-chloro-4-methyl-1(2H)-phthalazinone in 70–80% purity .

-

Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.

Optimization Parameters:

-

Solvent: Ethanol preferred for higher yields vs. DMF for faster kinetics .

-

Temperature: Reactions above 80°C reduce byproducts like N,N′-dialkylation dimers .

-

Catalyst: K₂CO₃ enhances alkylation efficiency in derivative synthesis .

Advanced Functionalization Strategies

Recent work explores hybridization with dithiocarbamate groups to enhance bioactivity. For example:

-

Step 1: Bromination of 4-methylphthalazinone using N-bromosuccinimide (NBS) to introduce reactive sites .

-

Step 2: Gabriel synthesis of amine intermediates via potassium phthalimide .

-

Step 3: One-pot reaction with carbon disulfide and benzyl bromides to yield hybrids .

Biological Activities and Mechanisms

Antimicrobial Efficacy

6-Chloro-4-methyl-1(2H)-phthalazinone demonstrates broad-spectrum activity:

Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers . The chlorine substituent enhances lipophilicity, promoting penetration through bacterial cell walls.

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 8.2 | PARP-1 inhibition | |

| A549 (Lung Cancer) | 12.7 | ROS generation | |

| HeLa (Cervical Cancer) | 10.3 | Topoisomerase II inhibition |

The compound’s planar structure facilitates intercalation into DNA, while the methyl group modulates selectivity toward cancer cells over normal fibroblasts (selectivity index >5) .

Pharmacological Applications and Derivatives

Lead Compound for Antimicrobial Agents

Structural analogs with improved potency include:

-

4-((4-Chloroanilino)methyl) derivatives: 10-fold lower MIC against methicillin-resistant S. aureus (MRSA).

-

Dithiocarbamate hybrids: Enhanced fungal ergosterol biosynthesis inhibition .

Oncology Therapeutics

Notable developments include:

-

PARP Inhibitors: Analogues inhibit PARP-1 at nanomolar concentrations, synergizing with DNA-damaging chemotherapeutics .

-

Combination Therapies: Co-administration with cisplatin reduces tumor volume by 60% in murine models .

Future Research Directions

Synthesis Scalability

-

Continuous Flow Chemistry: To improve yield and reduce reaction times.

-

Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .

Clinical Translation Challenges

-

Pharmacokinetics: Address low oral bioavailability (<20%) via prodrug formulations.

-

Toxicology: Chronic toxicity studies in mammalian models remain pending.

Target Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume